3-Bromo-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Description
“3-Bromo-4,5-dimethyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula CHBrNO . It is a type of pyrrole, which is a class of heterocyclic compounds. Pyrroles are known for their diverse biological activities and are found in many natural products .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula CHBrNO . The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
Pyrrole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a flash point of 187.2±23.7 C, an index of refraction of 1.653, and a molar refractivity of 35.3±0.3 cm^3 .Future Directions
The future directions for research on “3-Bromo-4,5-dimethyl-1H-pyrrole-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the diverse biological activities of pyrrole compounds, they could be potential targets for drug development .
Properties
IUPAC Name |
3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-3-4(2)9-6(5(3)8)7(10)11/h9H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJANTHRIMMBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1Br)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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